5-(Pyrrolidin-2-yl)oxazole
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Overview
Description
5-(Pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with an oxazole precursor under specific conditions. For example, the reaction of N-Boc-protected amino acids with ethyl isocyanoacetate can yield oxazole-containing amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The pyrrolidine ring can be reduced to form different derivatives.
Substitution: Both the pyrrolidine and oxazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction of the pyrrolidine ring can produce different pyrrolidine derivatives .
Scientific Research Applications
5-(Pyrrolidin-2-yl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, influencing their activity. The oxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and pyrrolidine-containing molecules, such as:
Uniqueness
5-(Pyrrolidin-2-yl)oxazole is unique due to its combination of the pyrrolidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
1428233-24-2 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2 |
InChI Key |
JUNSQLOOJDIGAY-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=CN=CO2 |
Canonical SMILES |
C1CC(NC1)C2=CN=CO2 |
Origin of Product |
United States |
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